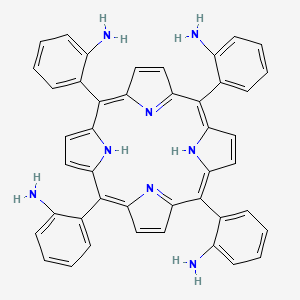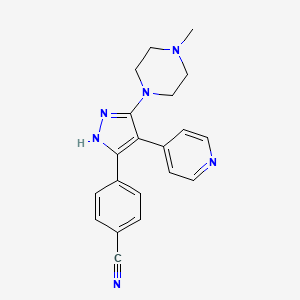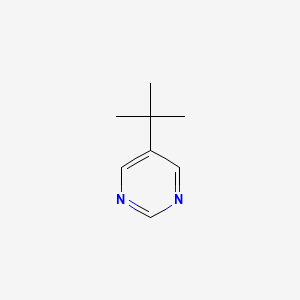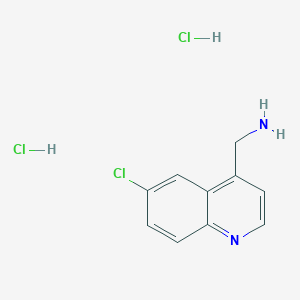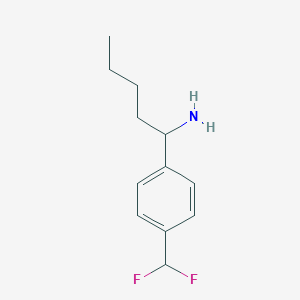
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical and physical characteristics, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride typically involves the introduction of the difluoromethyl group into the phenyl ring, followed by the formation of the pentan-1-amine structure. Common synthetic routes include:
Electrophilic Difluoromethylation: This method involves the use of difluoromethylating agents such as ClCF2H or difluorocarbene reagents to introduce the difluoromethyl group onto the phenyl ring.
Nucleophilic Substitution: This approach uses nucleophilic difluoromethylation reagents to replace a leaving group on the phenyl ring with a difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)pentan-1-one: This compound shares a similar phenylpentan structure but lacks the difluoromethyl group.
N-(Difluoromethyl)-4-methylphenylsulfonamide: This compound contains a difluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
1-(4-(Difluoromethyl)phenyl)pentan-1-aminehydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced lipophilicity, metabolic stability, and specific biological interactions .
Propriétés
Formule moléculaire |
C12H17F2N |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-[4-(difluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-11(15)9-5-7-10(8-6-9)12(13)14/h5-8,11-12H,2-4,15H2,1H3 |
Clé InChI |
DGXVGNLNVZFZBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


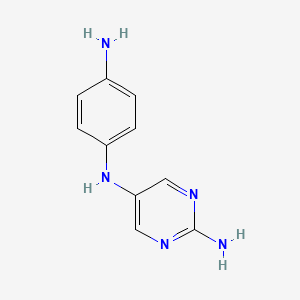

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
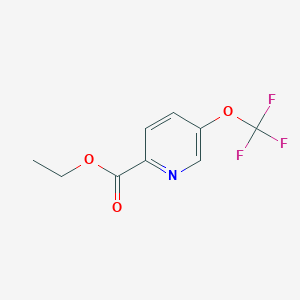

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
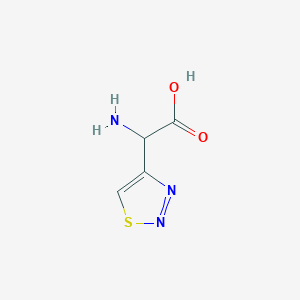


![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
